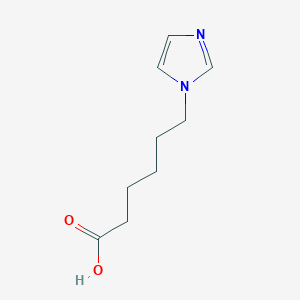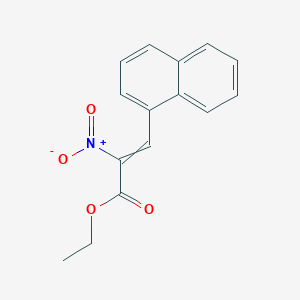![molecular formula C11H7N5O6 B14457531 2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- CAS No. 73579-22-3](/img/structure/B14457531.png)
2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C₁₁H₇N₅O₆. It is known for its unique structure, which includes a pyrrolidinedione core and an azido-nitrobenzoyl group.
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidinedione ring.
Introduction of the Azido-Nitrobenzoyl Group: This step involves the reaction of the pyrrolidinedione core with 4-azido-2-nitrobenzoyl chloride under appropriate conditions to form the final compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and triphenylphosphine. Major products formed from these reactions include amines, reduced nitro compounds, and substituted derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- involves its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- can be compared with similar compounds such as:
2,5-Pyrrolidinedione, 1-[(4-azido-2-hydroxy-5-iodobenzoyl)oxy]-: This compound has a similar structure but includes a hydroxy and iodo group, which may alter its reactivity and applications.
2,5-Pyrrolidinedione, 1-ethyl-: This compound lacks the azido and nitro groups, making it less reactive in bioorthogonal and redox reactions.
The uniqueness of 2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]- lies in its combination of azido and nitro functional groups, which provide a wide range of reactivity and applications in various fields .
Properties
CAS No. |
73579-22-3 |
|---|---|
Molecular Formula |
C11H7N5O6 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-nitrobenzoate |
InChI |
InChI=1S/C11H7N5O6/c12-14-13-6-1-2-7(8(5-6)16(20)21)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2 |
InChI Key |
BIZHTKYTPRZIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)




![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)

![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

